molecular formula Cl2Sr B1199363 Metastron (TN) CAS No. 38270-90-5

Metastron (TN)

Cat. No.: B1199363
CAS No.: 38270-90-5
M. Wt: 159.81 g/mol
InChI Key: AHBGXTDRMVNFER-FCHARDOESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metastron (Strontium-89 Chloride, $^{89}\text{SrCl}_2$) is a radiopharmaceutical approved for palliative treatment of bone metastases, particularly in hormone-refractory prostate and breast cancer. As a calcium analogue, $^{89}\text{Sr}$ selectively accumulates in osteoblastic bone lesions, emitting beta radiation (max energy: 1.463 MeV) to induce localized tumor cell death while sparing healthy tissue . Its long physical half-life (50.5 days) allows sustained therapeutic effects, with pain relief observed in 60–72% of patients . Clinical studies highlight its role in delaying disease progression, reducing analgesic use, and improving quality of life . However, myelosuppression (e.g., thrombocytopenia) and transient pain flare (~55% of patients) are notable side effects .

Properties

Key on ui mechanism of action

Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones.

CAS No.

38270-90-5

Molecular Formula

Cl2Sr

Molecular Weight

159.81 g/mol

IUPAC Name

strontium-89(2+);dichloride

InChI

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1

InChI Key

AHBGXTDRMVNFER-FCHARDOESA-L

SMILES

[Cl-].[Cl-].[Sr+2]

Isomeric SMILES

[Cl-].[Cl-].[89Sr+2]

Canonical SMILES

[Cl-].[Cl-].[Sr+2]

boiling_point

100ºC

melting_point

0ºC

solubility

10.9-22.6 mg/ml

Synonyms

Metastron
strontium chloride
strontium chloride hexahydrate
strontium chloride monohydrate
strontium chloride Sr 85
strontium chloride Sr 89
strontium chloride, 85Sr-labeled
strontium chloride, 89Sr-labeled
strontium chloride, 90Sr-labeled
strontium chloride, disodium salt
strontium-89 chloride

Origin of Product

United States

Preparation Methods

Neutron Activation in Nuclear Reactors

Strontium-89 is produced via neutron irradiation of stable strontium-88 (Sr88\text{Sr}^{88}) in high-flux nuclear reactors. The target material, typically enriched strontium carbonate (SrCO3\text{SrCO}_3) or strontium oxide (SrO\text{SrO}), undergoes the nuclear reaction:

Sr88+nSr89+γ\text{Sr}^{88} + n \rightarrow \text{Sr}^{89} + \gamma

The thermal neutron capture cross-section for Sr88\text{Sr}^{88} is 0.58barns0.58 \, \text{barns}, necessitating irradiation periods of 10–20 days in reactors with neutron fluxes exceeding 1014n\cdotpcm2\cdotps110^{14} \, \text{n·cm}^{-2}\text{·s}^{-1}. Post-irradiation, the target is dissolved in concentrated hydrochloric acid to yield SrCl2\text{SrCl}_2, with co-produced impurities such as Sr85\text{Sr}^{85} (t1/2=64.8dayst_{1/2} = 64.8 \, \text{days}) and Sr90\text{Sr}^{90} (t1/2=28.8yearst_{1/2} = 28.8 \, \text{years}) removed via subsequent purification.

Table 1: Typical Irradiation Parameters for Sr89\text{Sr}^{89} Production

ParameterValue
Target materialEnriched SrCO3\text{SrCO}_3 (≥98% Sr88\text{Sr}^{88})
Neutron flux1×1014n\cdotpcm2\cdotps11 \times 10^{14} \, \text{n·cm}^{-2}\text{·s}^{-1}
Irradiation time14 days
Specific activity3–5 GBq/mg

Alternative Production Routes

While reactor-based production dominates, cyclotron-generated protons on rubidium or molybdenum targets offer alternative pathways. For example, the Rb85(p,3n)Sr83Sr89\text{Rb}^{85}(p,3n)\text{Sr}^{83} \rightarrow \text{Sr}^{89} route involves decay chains, but this method is limited by lower yields and higher costs compared to neutron activation.

Chemical Synthesis of Strontium Chloride

Dissolution and Neutralization

Irradiated SrCO3\text{SrCO}_3 is dissolved in 6 M hydrochloric acid:

SrCO3+2HClSrCl2+CO2+H2O\text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}2 + \text{CO}2 \uparrow + \text{H}2\text{O}

The solution is neutralized to pH 6–7 using sodium hydroxide, precipitating hydroxides of co-produced metals (e.g., Fe, Al). Filtration through 0.22 μm membranes removes particulate contaminants.

Crystallization

The filtrate is concentrated under vacuum, and SrCl2\text{SrCl}_2 is crystallized by cooling to 4°C. Ethanol may be added to reduce solubility, yielding hexagonal crystals with >95% chemical purity.

Radiochemical Purification

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50W-X8) selectively bind Sr2+\text{Sr}^{2+}, separating it from Rb+\text{Rb}^{+}, Cs+\text{Cs}^{+}, and divalent impurities like Ba2+\text{Ba}^{2+}. Elution with 4 M HNO3_3 recovers Sr89\text{Sr}^{89} with radionuclidic purity >99.9%.

Solvent Extraction

Tributyl phosphate (TBP) in kerosene extracts Sr2+\text{Sr}^{2+} from nitric acid media, with a distribution coefficient (DD) of 12 at 8 M HNO3_3. Back-extraction into deionized water yields chloride-free Sr89\text{Sr}^{89}, suitable for pharmaceutical use.

Pharmaceutical Formulation

Sterile Filtration and Vialing

The purified SrCl289\text{SrCl}_2^{89} solution is filtered through 0.22 μm polyethersulfone membranes and aseptically dispensed into Type I glass vials. The final formulation contains 4 mCi/mL (148 MBq/mL) in isotonic saline (pH 4.5–7.5).

Table 2: Metastron (TN) Final Product Specifications

ParameterSpecification
Radionuclidic purity≥99.9% Sr89\text{Sr}^{89}
Chemical purity≥95% SrCl2\text{SrCl}_2
SterilityUSP <71> compliant
Endotoxins<17.5 EU/mL

Quality Control and Regulatory Compliance

Gamma Spectroscopy

High-purity germanium (HPGe) detectors confirm the absence of γ\gamma-emitting contaminants (e.g., Sr85\text{Sr}^{85}) by analyzing the 514 keV photopeak.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS quantifies non-radioactive impurities (e.g., Ba, Ca) to levels <1 ppm, ensuring compliance with USP <232> guidelines.

Regulatory Oversight

Metastron production adheres to FDA Current Good Manufacturing Practices (cGMP) and ICH Q7 guidelines. Batch records include neutron flux data, purification logs, and sterility test results, reviewed under NRC 10 CFR Part 30 licensing .

Chemical Reactions Analysis

Strontium chloride Sr-89 undergoes several types of chemical reactions:

    Oxidation and Reduction: Strontium chloride Sr-89 can participate in redox reactions, although specific examples are less common.

    Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:

    Substitution: SrCl2+2HFSrF2+2HClSrCl_2 + 2HF \rightarrow SrF_2 + 2HCl SrCl2​+2HF→SrF2​+2HCl

    Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:

    Precipitation: SrCl2+H2SO4SrSO4+2HClSrCl_2 + H_2SO_4 \rightarrow SrSO_4 + 2HCl SrCl2​+H2​SO4​→SrSO4​+2HCl

These reactions typically occur under standard laboratory conditions .

Scientific Research Applications

Pain Relief in Bone Metastases

Metastron is FDA-approved for the relief of bone pain in patients with painful skeletal metastases. It has been shown to provide significant pain relief in patients with advanced prostate cancer and other malignancies. A study involving 28 patients indicated that 29% experienced moderate to dramatic improvement in pain levels within 12 weeks post-treatment .

Key Findings:

  • Efficacy : Pain relief duration averages between 4 to 12 months, with the possibility of repeat treatments every three months .
  • Hematological Effects : While effective for pain management, Metastron can cause moderate to severe bone marrow toxicity, particularly affecting platelet counts .

Therapeutic Potential

Recent studies suggest that Metastron may not only alleviate pain but also exert therapeutic effects on tumor progression. Evidence indicates reductions in serum tumor markers such as prostate-specific antigen (PSA) in prostate cancer patients treated with Metastron .

Case Studies:

  • Trans-Canada Study : In a randomized trial involving 126 patients with hormone-refractory prostate cancer, those receiving Metastron demonstrated a significant reduction in new painful sites compared to the placebo group (59% vs. 34%) and required less additional therapy .
  • UK Metastron Investigators' Group Study : This study showed that patients treated with Metastron had fewer new painful sites and lower analgesic requirements than those receiving external beam radiation alone .

Data Table: Summary of Clinical Findings

Study NamePatient PopulationPain Relief (%)New Pain Sites (%)Additional Therapy Needed (%)
University of Minnesota Study28 (various cancers)29% moderate/dramatic improvementN/A32%
Trans-Canada Study126 (hormone-refractory PCa)Significant reduction59% vs. 34%Less than placebo
UK Investigators' Group Study305 (painful prostatic mets)Fewer new sitesN/ALess than radiation

Safety and Side Effects

While Metastron is effective for palliation, its use is accompanied by risks of hematological toxicity. Monitoring blood counts is essential due to potential reductions in white blood cells and platelets following treatment. The median survival time reported among treated patients was approximately 23 weeks .

Mechanism of Action

Strontium chloride Sr-89 mimics calcium due to its similar chemical properties, allowing it to be absorbed by bones, particularly in areas with increased turnover, such as cancerous lesions. Once in the bone, strontium-89 emits beta radiation, which has a short range of penetration. This radiation helps to reduce pain by targeting and destroying cancerous cells in the bone .

Comparison with Similar Compounds

Approved Radiopharmaceuticals for Bone Metastases

The European Medicines Agency (EMA) approves two agents: Metastron and 153Sm-EDTMP (Quadramet) . Other compounds, such as 186Re-HEDP , 117mSn-DTPA , and 223Ra-Cl2 (Alpharadin) , are under research or approved regionally .

Table 1: Physical and Dosimetric Properties
Compound Radioisotope Emission Type Half-Life Beta Energy (MeV) Typical Dose
Metastron $^{89}\text{Sr}$ Beta 50.5 days 1.463 148 MBq or 1.5–2.2 MBq/kg
Quadramet $^{153}\text{Sm}$ Beta/Gamma 1.9 days 0.81 37 MBq/kg
Alpharadin $^{223}\text{Ra}$ Alpha 11.4 days 5–7.5 (alpha) 55 kBq/kg
186Re-HEDP $^{186}\text{Re}$ Beta/Gamma 3.7 days 1.07 1,295–1,480 MBq
117mSn-DTPA $^{117m}\text{Sn}$ Conversion electrons 13.6 days 0.13–0.15 10–25 MBq/kg

Clinical Efficacy

  • Metastron :
    • Pain Relief : 72% response rate in prostate/breast cancer patients, with effects lasting ≥3 months in 94% of responders .
    • Survival : Early administration in patients with fewer metastases correlates with prolonged survival .
  • Quadramet : Shorter half-life permits repeat dosing, with pain relief in 60–75% of patients, but transient myelosuppression is common .
  • Alpharadin : Alpha radiation provides survival benefits in castration-resistant prostate cancer (median survival: 14.9 vs. 11.3 months for placebo) but is less effective for pain relief .
  • 186Re-HEDP: Combines therapeutic and diagnostic (gamma emission) uses, with 50–80% pain reduction .
Table 2: Clinical Outcomes
Compound Pain Response Rate Survival Benefit Key Patient Population
Metastron 60–72% Delayed progression Prostate/breast cancer
Quadramet 60–75% Not reported Mixed bone metastases
Alpharadin 30–40% 3.6-month improvement Castration-resistant prostate cancer
186Re-HEDP 50–80% Not reported Prostate/breast cancer

Cost-Effectiveness

  • Metastron : Reduces lifetime management costs by CAD $1,720 per patient (direct costs) and CAD $5,696 in tertiary care hospitalization compared to placebo .
  • Alpharadin : Higher upfront cost but offsets expenses through survival benefits and reduced skeletal events .

Biological Activity

Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.

Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.

Biodistribution Studies

Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.

Key Findings from Animal Studies

  • Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .
  • Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .
Time Post-InjectionFemur-to-Spleen RatioObservations
1 hour1.9Initial uptake observed
6 hours-Peak activity in lungs and abdominal cavity
3 days24High retention in bones

Clinical Efficacy

Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.

Case Study Overview

In a clinical trial involving 18 patients:

  • Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.
  • Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .
CharacteristicResponse (n=13)No Response (n=5)P-value
Age (Median, range)76 (60–86)73 (63–79)0.522
PSA (Median, range)25.448 (1.822–1130.300)795.710 (1.764–2017.400)0.888
ALP (Median, range)912 (248–2204)1034 (373–2944)0.255

Safety Profile

Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:

  • Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .
  • Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.

Q & A

Q. How can researchers mitigate bias when synthesizing Metastron’s efficacy data from non-randomized trials?

  • Methodological Answer : Use ROBINS-I tool to assess bias domains (confounding, selection). Perform Egger’s regression to detect publication bias. Present adjusted vs. unadjusted effect estimates in sensitivity analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.